![molecular formula C18H20F3N3O2 B5640262 N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5640262.png)
N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of complex molecules like "N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide" involves multiple steps, including functional group transformations, ring formations, and coupling reactions. While the exact synthetic route for this specific compound is not detailed in the available literature, related compounds have been synthesized through methods such as the Suzuki-Miyaura coupling reaction, followed by hydrolysis and amidation processes (Ikemoto et al., 2005). These methods are indicative of the complex synthetic strategies required to assemble such molecules.
Molecular Structure Analysis
Molecular structure analysis involves the study of the spatial arrangement of atoms within a compound. Techniques like X-ray crystallography have been utilized to determine the crystal and molecular structure of related pyrazole derivatives, revealing their conformation and the nature of intermolecular interactions (Kumara et al., 2018). These studies provide insight into the three-dimensional structure and stability of the molecule, which are crucial for understanding its reactivity and properties.
Chemical Reactions and Properties
Chemical reactions involving pyrazole derivatives can include nucleophilic substitution, cyclization, and electrophilic addition, depending on the functional groups present in the molecule. The presence of a trifluoromethyl group can significantly influence the molecule's reactivity, making it more susceptible to certain types of chemical reactions due to the electron-withdrawing effect of the fluorine atoms. Studies on similar compounds have explored their reactivity and potential as inhibitors for specific biological targets, highlighting the chemical versatility of pyrazole derivatives (Allan et al., 2009).
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and crystal form, are influenced by its molecular structure. For example, the crystalline form of a related pyrazole derivative was determined through X-ray diffraction, revealing details about its packing and intermolecular interactions (Kumara et al., 2018). These properties are essential for understanding the compound's behavior in different environments and applications.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, are key to understanding how the compound interacts with other molecules. The functional groups present, such as the pyrazole ring and the trifluoromethyl group, play a significant role in determining these properties. Studies on related compounds provide insights into their reactivity patterns and chemical stability, informing their potential applications in various fields (Allan et al., 2009).
properties
IUPAC Name |
N-[2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O2/c1-12-10-16(18(19,20)21)23-24(12)8-7-22-17(25)14-6-9-26-15-5-3-2-4-13(15)11-14/h2-5,10,14H,6-9,11H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHLTUCKLHDJBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2CCOC3=CC=CC=C3C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide |
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